3-Amino-2-(methylamino)propanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

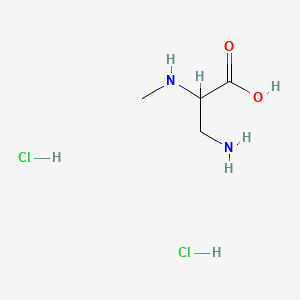

3-Amino-2-(methylamino)propanoic acid dihydrochloride (CAS 17289-22-4) is a synthetic amino acid derivative with the molecular formula C₄H₁₀N₂O₂·2HCl and a molecular weight of 191.06 g/mol . Its structure features a primary amino group (-NH₂) at the third carbon and a methylamino group (-NHCH₃) at the second carbon, attached to a propanoic acid backbone. The dihydrochloride salt enhances its solubility in aqueous solutions, making it suitable for biochemical and pharmacological research .

Méthodes De Préparation

Synthetic Routes and Reaction Sequences

Michael Addition of Amines to Acrylate Esters

The foundational step in synthesizing 3-amino-2-(methylamino)propanoic acid dihydrochloride involves the Michael addition of methylamine to acrylate esters. This reaction exploits the nucleophilic properties of methylamine, which attacks the β-carbon of methyl acrylate to form methyl 3-(methylamino)propanoate.

Reaction Conditions :

-

Solvent : Methanol or ethanol at ambient temperature (20–25°C) .

-

Stoichiometry : A 1:1 molar ratio of methylamine to acrylate ester ensures minimal side products .

-

Reaction Time : 12–24 hours, monitored via thin-layer chromatography (TLC) for completion .

The intermediate, methyl 3-(methylamino)propanoate, retains an ester group at the carboxyl position and a secondary amine at the β-carbon.

N-Methylation via Eschweiler-Clarke Reaction

The secondary amine undergoes N-methylation using formaldehyde and formic acid, a classic Eschweiler-Clarke reaction. This step introduces a second methyl group, converting the secondary amine to a tertiary amine.

Optimized Parameters :

-

Catalyst : Formic acid (1.5 equivalents) facilitates imine formation and subsequent reduction .

-

Temperature : Reflux conditions (100–110°C) for 8–10 hours .

The product, methyl 3-(N,N-dimethylamino)propanoate, requires careful purification via extraction and drying before proceeding to hydrolysis .

Hydrolysis and Dihydrochloride Salt Formation

The ester group is hydrolyzed to a carboxylic acid under acidic conditions, concurrently forming the dihydrochloride salt.

Procedure :

-

Acid Hydrolysis : 6 M hydrochloric acid (10 L per 2 kg intermediate) under reflux for 9–10 hours .

-

Workup : Filtration and concentration under reduced pressure yield a white crystalline solid .

-

Yield : 87–90% with >99% purity, confirmed via HPLC and elemental analysis .

Critical Considerations :

-

Excess HCl ensures complete protonation of both amine groups.

-

Controlled cooling prevents decomposition of the hydrochloride salt.

Comparative Analysis of Alternative Methods

Reductive Amination of β-Keto Esters

An alternative route involves reductive amination of methyl 3-oxopropanoate with methylamine. Using sodium cyanoborohydride or hydrogen gas over palladium catalysts, this method achieves moderate yields (70–75%) but requires stringent anhydrous conditions.

Advantages :

-

Avoids harsh acidic conditions during intermediate steps.

-

Enables stereoselective synthesis of chiral derivatives.

Limitations :

-

Lower efficiency compared to the Michael addition pathway.

-

Higher costs due to catalyst usage.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS techniques have been explored for synthesizing β-amino acid derivatives. Using Fmoc-protected methylamino groups and Wang resin, this method achieves segment condensation but faces challenges in scale-up and dihydrochloride salt isolation .

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

Large-scale synthesis (20 L batches) employs:

-

Continuous-Flow Reactors : Enhance heat transfer during exothermic Michael additions .

-

In-Line pH Monitoring : Automates acid addition during hydrolysis to maintain optimal protonation .

Cost Drivers :

-

Raw material procurement (methylamine, acrylate esters).

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz): δ 3.41 (t, J = 6.2 Hz, 1H, CHNH₂), 3.12 (s, 3H, NCH₃), 2.89 (dd, J = 15.1, 6.3 Hz, 1H, CH₂COO⁻), 2.72 (dd, J = 15.1, 6.3 Hz, 1H, CH₂COO⁻) .

-

IR (KBr) : 2500–3000 cm⁻¹ (broad, NH⁺ and COO⁻), 1720 cm⁻¹ (C=O stretch) .

Purity Assessment

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-(methylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

3-Amino-2-(methylamino)propanoic acid dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mécanisme D'action

The mechanism of action of 3-Amino-2-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use in research or industrial applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

- This could enhance binding to enzymes or receptors in medicinal chemistry applications .

- Methyl ester analog (215.07 g/mol) : The ester group replaces the carboxylic acid, increasing lipid solubility and serving as a prodrug precursor .

Solubility and Stability

- The dihydrochloride salt form of the target compound ensures high water solubility, critical for in vitro assays . In contrast, the methyl ester analog () may exhibit better membrane permeability due to its ester group .

- The thiazole-containing analog’s stability under physiological conditions may be compromised by hydrolytic cleavage of the heterocycle .

Research and Commercial Considerations

- Availability: The target compound is listed as temporarily out of stock, highlighting supply chain challenges compared to analogs like 3-amino-2-methylpropanoic acid hydrochloride, which has multiple suppliers .

- Cost: At €777/50 mg, the target compound is significantly more expensive than simpler derivatives (e.g., 3-amino-2-methylpropanoic acid hydrochloride), reflecting its complex synthesis and purification .

Activité Biologique

3-Amino-2-(methylamino)propanoic acid dihydrochloride, also known as 2-amino-3-(methylamino)propanoic acid (BMAA), is a beta-amino acid that has garnered attention for its potential biological activities. This compound is structurally similar to other amino acids but possesses unique properties due to the presence of an additional amino group. Research has focused on its pharmacological effects, particularly in neurobiology and its implications in neurodegenerative diseases.

The molecular formula of this compound is C4H10Cl2N2O2. It is a white crystalline powder that is soluble in water, making it suitable for various biological assays.

BMAA acts primarily as an excitatory amino acid, influencing neurotransmitter systems within the central nervous system. Its mechanism of action is thought to involve:

- Glutamate Receptor Modulation : BMAA has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity.

- Neurotoxicity : Some studies suggest that BMAA may induce neurotoxic effects, potentially contributing to the development of conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease due to its excitotoxic properties .

Neuropharmacological Effects

Research indicates that BMAA may have significant neuropharmacological effects:

- Excitatory Neurotransmission : BMAA can enhance excitatory neurotransmission by mimicking glutamate, leading to increased neuronal firing rates in certain brain regions.

- Neurodegenerative Disease Association : Epidemiological studies have linked BMAA exposure to higher incidences of ALS and other neurodegenerative diseases, particularly in populations consuming cycad seeds, which naturally contain BMAA .

Bioavailability and Pharmacokinetics

Studies have demonstrated that BMAA has high oral bioavailability. In a study involving cynomolgus monkeys, approximately 80% of administered BMAA was absorbed into systemic circulation after oral dosing, indicating effective gastrointestinal absorption and distribution .

Case Studies

- Epidemiological Studies : Research conducted in the Western Pacific region has shown a correlation between dietary intake of cycad plants (which contain BMAA) and increased rates of ALS-PD. This association highlights the potential risks associated with BMAA consumption .

- Animal Models : In rat models, BMAA administration resulted in significant alterations in motor function and behavior, supporting the hypothesis that it may contribute to neurodegeneration through excitotoxic mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| BMAA | BMAA Structure | Excitatory neurotransmitter; linked to ALS |

| Glutamate | Glutamate Structure | Primary excitatory neurotransmitter; essential for cognitive functions |

| Aspartate | Aspartate Structure | Excitatory neurotransmitter; involved in synaptic plasticity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-Amino-2-(methylamino)propanoic acid dihydrochloride with high enantiomeric purity?

- Methodological Answer :

- Starting Materials : Begin with chiral amino acids like L-alanine or L-serine to ensure stereochemical control. Protecting the α-amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevents unwanted side reactions .

- Methylamino Group Introduction : Use nucleophilic substitution or reductive amination. For example, react a protected amino acid intermediate with methylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the methylamino derivative .

- Salt Formation : Treat the free base with concentrated hydrochloric acid (HCl) in a polar solvent (e.g., diethyl ether) to precipitate the dihydrochloride salt, enhancing solubility and stability .

- Purification : Employ recrystallization or reverse-phase HPLC to isolate enantiomerically pure product. Monitor purity via NMR (¹H/¹³C) and chiral HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D2O, 400 MHz) identifies proton environments (e.g., methylamino protons at δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and backbone carbons .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]⁺ and verifies molecular weight (expected m/z: ~253 for C₅H₁₂N₂O₂·2HCl).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (e.g., 5–95% acetonitrile over 20 min) to assess purity (>95%) .

- Elemental Analysis : Confirm chloride content via titration or ion chromatography to validate dihydrochloride stoichiometry .

Q. How should the compound be stored to prevent degradation?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccate using silica gel to avoid hygroscopic degradation .

- Monitor stability via periodic HPLC analysis; degradation products (e.g., free amine or oxidized derivatives) indicate improper storage .

Advanced Research Questions

Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?

- Methodological Answer :

- Solubility : The dihydrochloride salt increases aqueous solubility (>50 mg/mL in water) due to ionic interactions, whereas the free base is sparingly soluble (<5 mg/mL). Conduct solubility assays in buffers (pH 1–7.4) to optimize biological testing conditions .

- Stability : The salt form reduces susceptibility to oxidation and hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS can identify degradation pathways (e.g., deamination or HCl loss) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual solvents or byproducts) that may interfere with assays .

- Assay Standardization : Use validated protocols (e.g., enzyme inhibition assays with positive controls) to minimize variability. Cross-reference results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Environmental Factors : Control temperature, pH, and ionic strength during experiments. For example, activity in enzymatic assays may decline at pH >7 due to free base precipitation .

Q. How can side reactions during methylamino group introduction be mitigated?

- Methodological Answer :

- Reaction Optimization : Lower reaction temperatures (0–4°C) and use aprotic solvents (DMF, DCM) to reduce epimerization. Catalytic additives like HOBt (hydroxybenzotriazole) improve coupling efficiency .

- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC) detect side products (e.g., over-alkylated derivatives). Adjust stoichiometry (methylamine:amino acid = 1.2:1) to favor mono-substitution .

Q. What mechanistic insights emerge from studying nucleophilic substitution reactions of this compound?

- Methodological Answer :

- Reactivity Profiling : Kinetic studies (e.g., pseudo-first-order conditions) reveal the influence of the methylamino group on reaction rates. Compare with analogs (e.g., phenylamino derivatives) to assess electronic effects .

- Computational Modeling : DFT (Density Functional Theory) calculations predict regioselectivity in substitution reactions. Validate with isotopic labeling (e.g., ¹⁵N-methylamine) and MS/MS fragmentation .

Propriétés

Numéro CAS |

17289-22-4 |

|---|---|

Formule moléculaire |

C4H11ClN2O2 |

Poids moléculaire |

154.59 g/mol |

Nom IUPAC |

3-amino-2-(methylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H |

Clé InChI |

TUZJUNUBLHLFOR-UHFFFAOYSA-N |

SMILES |

CNC(CN)C(=O)O.Cl.Cl |

SMILES canonique |

CNC(CN)C(=O)O.Cl |

Pureté |

95% |

Synonymes |

Propionic acid, 3-amino-2-(methylamino)-, dihydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.